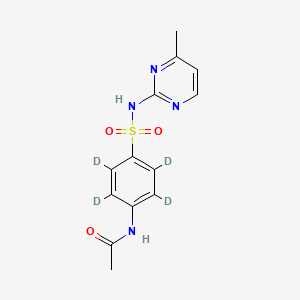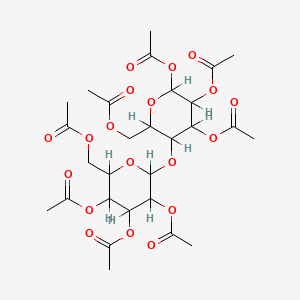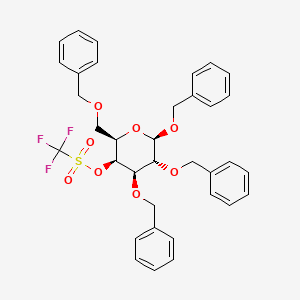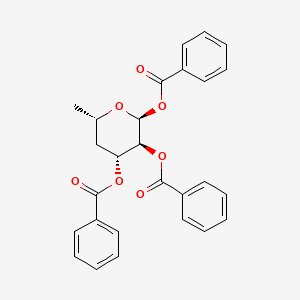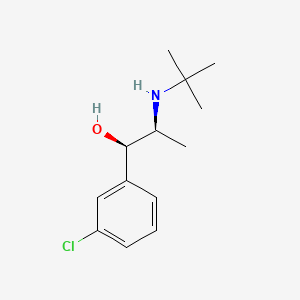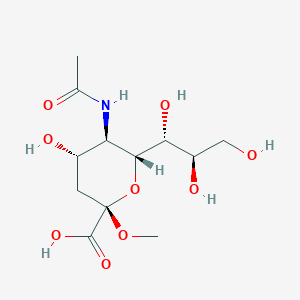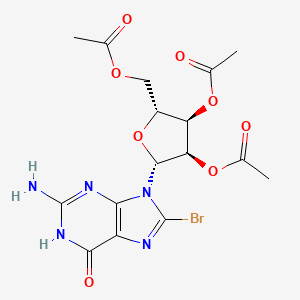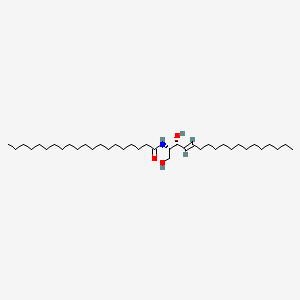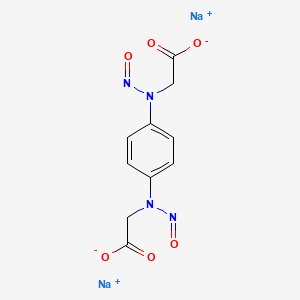
Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and benzylidene formation The final step involves the esterification of the carboxyl group to form the methyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester involves its interaction with specific molecular targets in bacterial cells. It is believed to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall . This disruption can lead to weakened cell walls and ultimately, bacterial cell death. The compound’s effects are mediated through pathways involving enzymes responsible for peptidoglycan biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Muramic Acid: The parent compound, which is a key component of bacterial cell walls.
N-Acetylmuramic Acid: A derivative of muramic acid with an acetyl group, commonly found in bacterial peptidoglycan.
Benzylidene Derivatives: Compounds with benzylidene protective groups, used in various synthetic applications.
Uniqueness
Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester is unique due to its combination of protective groups and its role as a derivative of muramic acid. This combination allows for specific interactions with bacterial cell wall synthesis pathways, making it a valuable compound in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
methyl (2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO8/c1-16(24(29)30-3)33-23-21(27-17(2)28)26(31-14-18-10-6-4-7-11-18)34-20-15-32-25(35-22(20)23)19-12-8-5-9-13-19/h4-13,16,20-23,25-26H,14-15H2,1-3H3,(H,27,28)/t16-,20?,21+,22-,23-,25?,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYOCWILIJFUOR-KVFANMLHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)O[C@@H]1[C@@H]([C@H](OC2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)
